Cas no 2229199-40-8 (5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 2229199-40-8
- EN300-1731890
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- Inchi: 1S/C11H16N2O2/c1-7(8-3-4-8)5-10-9(11(14)15)6-12-13(10)2/h6-8H,3-5H2,1-2H3,(H,14,15)
- InChI Key: DJQMCNBFVSEDMB-UHFFFAOYSA-N
- SMILES: OC(C1C=NN(C)C=1CC(C)C1CC1)=O
Computed Properties
- Exact Mass: 208.121177757g/mol
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 55.1Ų
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731890-1g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1731890-5g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 5g |
$4890.0 | 2023-09-20 | ||
| Enamine | EN300-1731890-10g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 10g |
$7250.0 | 2023-09-20 | ||
| Enamine | EN300-1731890-0.05g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1731890-0.1g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1731890-0.25g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1731890-0.5g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 0.5g |
$1619.0 | 2023-09-20 | ||
| Enamine | EN300-1731890-1.0g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 1g |
$1686.0 | 2023-06-04 | ||
| Enamine | EN300-1731890-2.5g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1731890-5.0g |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2229199-40-8 | 5g |
$4890.0 | 2023-06-04 |
5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Comprehensive Analysis of 5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2229199-40-8)
The compound 5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2229199-40-8) is a structurally unique pyrazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its cyclopropylpropyl side chain and carboxylic acid functional group, this molecule exhibits versatile chemical properties, making it a valuable intermediate in drug discovery and material science. Researchers are particularly interested in its potential applications as a bioactive scaffold due to the 1H-pyrazole core's known pharmacological relevance.
Recent studies highlight the growing demand for heterocyclic compounds like 5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid in developing small-molecule therapeutics. The methyl group at the 1-position enhances metabolic stability, while the carboxylic acid moiety allows for further derivatization—a feature frequently exploited in structure-activity relationship (SAR) studies. This aligns with current trends in precision medicine, where researchers seek modular building blocks for targeted drug delivery systems.
From a synthetic chemistry perspective, the cyclopropylpropyl substituent introduces steric constraints that influence molecular conformation, a topic widely discussed in computational chemistry forums. Quantum mechanical calculations suggest this structural feature could optimize binding affinity in enzyme inhibition scenarios. Such insights are crucial for industries focusing on fragment-based drug design, a hot topic in AI-assisted molecular modeling.
Environmental considerations also play a role in the compound's applications. The pyrazole-carboxylic acid framework demonstrates improved biodegradability compared to traditional aromatic systems, addressing concerns about green chemistry in industrial processes. This positions CAS 2229199-40-8 as a candidate for sustainable agrochemicals, particularly in next-generation crop protection formulations where eco-friendly profiles are mandated.
Analytical characterization of 5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves advanced techniques like LC-MS and NMR spectroscopy, with particular emphasis on the proton environment near the cyclopropyl ring. These methods are frequently searched by analytical chemists investigating structure elucidation challenges. The compound's chromatographic behavior also makes it a useful reference standard in HPLC method development.
In material science, the carboxylate group enables coordination chemistry applications, with potential uses in metal-organic frameworks (MOFs)—a trending topic in nanotechnology research. The methylpyrazole component may contribute to luminescent properties, an area gaining traction in OLED material design discussions across academic platforms.
Regulatory databases show increasing patent activity surrounding pyrazole-4-carboxylic acid derivatives, reflecting industrial interest. However, proper handling protocols must be followed despite its non-hazardous classification. Storage recommendations emphasize protection from moisture-sensitive degradation, a common concern for carboxylic acid-containing compounds in long-term stability studies.
The commercial availability of CAS 2229199-40-8 through specialty chemical suppliers facilitates ongoing research. Current market analysis indicates rising procurement queries for this high-purity intermediate, particularly from contract research organizations (CROs) engaged in medicinal chemistry optimization projects. This trend correlates with the pharmaceutical industry's focus on privileged structures for lead compound generation.
Future research directions may explore the compound's utility in proteolysis targeting chimeras (PROTACs), an emerging therapeutic modality. The hydrogen bond donor/acceptor capacity of the carboxylic acid group could facilitate E3 ligase recruitment—a subject of numerous recent publications in targeted protein degradation literature.
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